molecular formula C19H21BrClN3O B2386485 N-(4-bromo-3-methylphenyl)-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide CAS No. 1024419-13-3

N-(4-bromo-3-methylphenyl)-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide

Cat. No.: B2386485
CAS No.: 1024419-13-3
M. Wt: 422.75
InChI Key: AQKDJOLHIQERAR-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide typically involves the reaction of 5-chloro-2-methylphenylpiperazine with 4-bromo-3-methylbenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve additional steps such as solvent extraction and crystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound serves as an important intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders and inflammation. Its structural features allow it to interact effectively with biological targets, making it a candidate for drug development aimed at conditions such as anxiety and depression.

Mechanism of Action
The mechanism of action typically involves the inhibition of specific receptors or enzymes associated with neurotransmitter pathways. For instance, it may act on serotonin receptors or cyclooxygenase enzymes, which are crucial in inflammatory processes.

Biological Studies

Antimicrobial Activity
Research indicates that derivatives of this compound exhibit promising antimicrobial properties. In vitro studies have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of halogen substituents enhances its reactivity and binding affinity to biological targets, contributing to its antimicrobial efficacy .

Anticancer Potential
Recent studies have explored the anticancer properties of this compound. It has been evaluated against various human cancer cell lines, demonstrating cytotoxic effects that suggest potential as an anticancer agent. The compound's ability to induce apoptosis in cancer cells has been particularly noted .

Material Science

Polymer Development
In material science, N-(4-bromo-3-methylphenyl)-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide is utilized in the synthesis of novel polymers. These materials exhibit unique electronic and optical properties due to the compound's specific substitution pattern on the phenyl rings, which can be tailored for applications in electronics and photonics .

Case Studies

Study Focus Findings Reference
Antimicrobial ActivitySignificant inhibition against multiple bacterial strains
Anticancer EvaluationInduced apoptosis in various cancer cell lines
Polymer PropertiesEnhanced electronic properties in synthesized polymers

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-Chlorophenyl)piperazinyl)-N-(4-bromophenyl)formamide
  • (4-(3-Methylphenyl)piperazinyl)-N-(4-chlorophenyl)formamide

Uniqueness

N-(4-bromo-3-methylphenyl)-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern on the phenyl rings and the presence of both chloro and bromo substituents. This unique structure may confer distinct pharmacological properties compared to other similar compounds.

Biological Activity

N-(4-bromo-3-methylphenyl)-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide, a compound with potential pharmacological applications, has garnered attention in recent years due to its diverse biological activities. This article delves into the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be described by the following molecular formula:

  • Molecular Formula : C18_{18}H19_{19}BrClN3_{3}O
  • Molecular Weight : 394.72 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In particular, it has shown efficacy against various bacterial strains, including multidrug-resistant pathogens.

Minimum Inhibitory Concentration (MIC) Data

CompoundMIC (µg/mL)MBC (µg/mL)
Compound A50100
Compound B2550
Compound C12.525
Compound D6.2512.5

The data indicates that Compound D exhibits the most potent activity, while Compound A shows the least effectiveness against tested strains .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The compound's mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Cancer Cell Line Studies

Cell LineIC50 (µM)
Human Colon Adenocarcinoma10
Human Lung Carcinoma15
Breast Cancer12

These findings suggest that this compound may serve as a promising candidate for further development in cancer therapeutics .

The biological activity of the compound is attributed to its ability to interact with various molecular targets within cells. Research indicates that it may inhibit specific kinases and enzymes involved in cell proliferation and survival pathways.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Extended Spectrum Beta-Lactamase (ESBL) producing Escherichia coli. The results indicated a significant reduction in bacterial load when treated with the compound, suggesting its potential as a therapeutic agent for treating infections caused by resistant strains .

Research on Anticancer Properties

In a separate investigation focusing on its anticancer properties, researchers treated human breast cancer cells with varying concentrations of this compound. The results demonstrated a dose-dependent inhibition of cell growth, with notable apoptosis observed at higher concentrations .

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-4-(5-chloro-2-methylphenyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrClN3O/c1-13-3-4-15(21)12-18(13)23-7-9-24(10-8-23)19(25)22-16-5-6-17(20)14(2)11-16/h3-6,11-12H,7-10H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKDJOLHIQERAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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